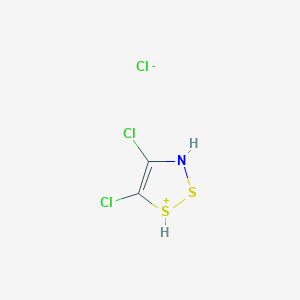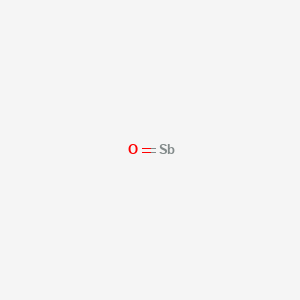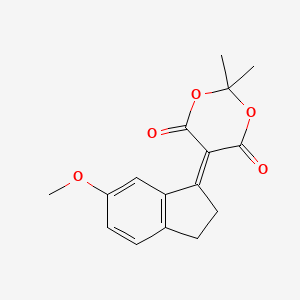
1-(4-Bromobutoxy)-3-methylbutane
Overview
Description
1-(4-Bromobutoxy)-3-methylbutane is an organic compound that belongs to the class of alkyl bromides It is characterized by the presence of a bromine atom attached to a butane chain, which is further substituted with an isopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutoxy)-3-methylbutane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 1-bromo-4-butanol with isopentyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via an S_N2 mechanism, where the hydroxyl group of 1-bromo-4-butanol is protonated to form a good leaving group, which is then displaced by the isopentyl alcohol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch reactions using similar nucleophilic substitution methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutoxy)-3-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines are commonly used.
Elimination Reactions: Strong bases like sodium ethoxide or potassium tert-butoxide are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are utilized.
Major Products Formed:
Substitution: Formation of ethers, alcohols, or amines.
Elimination: Formation of alkenes.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alkanes.
Scientific Research Applications
1-(4-Bromobutoxy)-3-methylbutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutoxy)-3-methylbutane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate during nucleophilic substitution reactions. This intermediate can then react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
1-Bromo-4-butane: Similar structure but lacks the isopentyloxy group.
1-Bromo-4-pentyloxy-butane: Similar structure with a different alkoxy group.
4-Bromo-1-butene: Contains a double bond, making it more reactive in certain types of reactions.
Uniqueness: 1-(4-Bromobutoxy)-3-methylbutane is unique due to the presence of the isopentyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H19BrO |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
1-(4-bromobutoxy)-3-methylbutane |
InChI |
InChI=1S/C9H19BrO/c1-9(2)5-8-11-7-4-3-6-10/h9H,3-8H2,1-2H3 |
InChI Key |
UTLCXFYPJRYKLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCCCCBr |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chlorobenzo[d][1,3]dioxol-4-yl)-5,7-difluoroquinazolin-4-amine hydrochloride](/img/structure/B8473986.png)
![N-[(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-yl]methanesulfonamide](/img/structure/B8473991.png)





![Sulfamoyl chloride, [[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-](/img/structure/B8474054.png)




